3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The pyrazine ring is then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis treatment.
Piperidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties .
Uniqueness
3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-10-15-16(20-8-7-19-15)21-9-1-2-13(11-21)12-22-14-3-5-18-6-4-14/h3-8,13H,1-2,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXHGBCQXAKFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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